Salinomycin Salinomycin 2-[6-[6-[3-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid is a natural product found in Streptomyces albus with data available.
Brand Name: Vulcanchem
CAS No.: 53003-10-4
VCID: VC0542347
InChI: InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47)
SMILES: CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O
Molecular Formula: C42H70O11
Molecular Weight: 751.0 g/mol

Salinomycin

CAS No.: 53003-10-4

Cat. No.: VC0542347

Molecular Formula: C42H70O11

Molecular Weight: 751.0 g/mol

Purity: >20 % (feed grade)

* For research use only. Not for human or veterinary use.

Salinomycin - 53003-10-4

CAS No. 53003-10-4
Molecular Formula C42H70O11
Molecular Weight 751.0 g/mol
IUPAC Name 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid
Standard InChI InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47)
Standard InChI Key KQXDHUJYNAXLNZ-UHFFFAOYSA-N
Isomeric SMILES CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O
SMILES CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O
Canonical SMILES CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O
Appearance brown solid powder
Melting Point 112.5-113.5 °C

Chemical and Structural Characteristics

Molecular Architecture

Salinomycin (C42H70O11C_{42}H_{70}O_{11}, MW 751.00) features a unique tricyclic spiroketal system with an unsaturated six-membered ring, enabling selective cation binding . The molecule’s western hemisphere contains a rigid spiroketal moiety, while the eastern hemisphere incorporates a flexible polyether chain terminating in a carboxyl group (Figure 1) . This asymmetry facilitates bidirectional ion transport across lipid membranes, preferentially complexing K+K^+ over Na+Na^+, Ca2+Ca^{2+}, and Mg2+Mg^{2+} . X-ray crystallography reveals that salinomycin’s cavity size (2.8–3.2 Å) optimally accommodates K+K^+, with binding stabilized by hydrogen bonds between the cation and oxygen atoms at positions C9, C13, and C17 .

Table 1: Physicochemical Properties of Salinomycin

PropertyValueSource
Molecular FormulaC42H70O11C_{42}H_{70}O_{11}
Molecular Weight751.00 g/mol
SolubilityDMSO, alcohols, chloroform; insoluble in water
Plasma Half-Life (Mice)1.8–2.4 hours
K+K^+ Binding AffinityKd=106K_d = 10^{-6} M

Pharmacological and Toxicological Profile

Pharmacokinetics in Murine Models

Chronic administration studies in C57Bl/6 mice established a maximum tolerated dose (MTD) of 5 mg/kg, achieving peak serum concentrations of 1.2–1.8 µM within 30 minutes post-injection . Systemic elimination occurs rapidly, with >95% clearance within 5 hours, necessitating frequent dosing to maintain therapeutic levels . Despite low accumulation in hepatic, renal, or cardiac tissues, salinomycin induces dose-limiting sensory polyneuropathy characterized by:

  • Mechanical allodynia (50% reduction in paw withdrawal threshold at 5 mg/kg)

  • Loss of myelinated sciatic nerve fibers (38% decrease after 4 weeks)

  • Reduced sensory nerve action potentials (SNAPs) by 45%

Neurotoxicity Mitigation Strategies

Co-administration with mitochondrial Na+/Ca2+Na^+/Ca^{2+} exchanger (NCX) inhibitors (e.g., KB-R7943) reduced neuropathy incidence by 60% without compromising antitumor efficacy in vitro . This suggests salinomycin’s neurotoxicity arises from Ca2+Ca^{2+} dysregulation rather than direct ionophoric activity.

Mechanisms of Anticancer Action

Targeting Cancer Stem Cells (CSCs)

Salinomycin eradicates CSCs through multimodal mechanisms (Figure 2):

3.1.1 Lysosomal Iron Sequestration and Ferroptosis
By shuttling K+K^+ into lysosomes, salinomycin alkalinizes these organelles, inhibiting iron export via ferroportin. Accumulated iron catalyzes Fenton reactions, generating lipid peroxides that rupture lysosomal membranes—a hallmark of ferroptosis . Breast CSCs exhibit 3-fold higher lysosomal iron content than non-CSCs, explaining their susceptibility .

3.1.2 Wnt/β-Catenin Pathway Inhibition
In colorectal CSCs, salinomycin downregulates LEF1 and cyclin D1 by 70%, disrupting β-catenin/TCF4 transcriptional activity . This suppresses self-renewal and induces differentiation into CD44low^low/CD24+^+ non-CSC phenotypes .

3.1.3 Immune Microenvironment Modulation
At subtoxic doses (0.5 µM), salinomycin upregulates MHC class I expression on triple-negative breast cancer cells by 4-fold, enhancing CD8+^+ T-cell recognition . Concurrently, it reduces PD-L1 levels by 60%, circumventing immune checkpoint resistance .

Table 2: Anticancer Efficacy in Preclinical Models

Cancer TypeModel SystemKey FindingsSource
BreastMDA-MB-231 xenografts90% reduction in ALDH+^+ CSCs; 70% tumor volume decrease
ColorectalHCT116 spheroids50% decrease in LGR5+^+ cells; 3-fold caspase-3 activation
OsteosarcomaMG-63 cellsG0/G1 cell cycle arrest (80% cells); BIM upregulation 4-fold

Antibacterial Activity and Resistance Mitigation

Spectrum of Activity

Salinomycin exhibits bacteriostatic activity against Gram-positive pathogens (MIC = 0.5–2 µg/mL), including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Mycobacterium tuberculosis (H37Rv strain)

  • Vancomycin-resistant Enterococcus faecium (VRE)

Notably, it remains ineffective against Gram-negative species (e.g., E. coli, Pseudomonas aeruginosa) due to outer membrane impermeability .

Synergy with Conventional Antibiotics

In MRSA biofilms, salinomycin (1 µg/mL) enhances vancomycin penetration 5-fold by dissipating transmembrane pH gradients. This combination reduces biofilm viability by 99% compared to 70% with vancomycin alone .

Structural Modifications to Enhance Therapeutic Index

C20 Derivatives

Introducing amino groups at C20 yields analogs like ironomycin, which show 10-fold greater potency in persister cancer cell models . Ironomycin’s Fe3+Fe^{3+}-chelating side chain amplifies lysosomal iron accumulation, inducing ferroptosis at nanomolar concentrations .

Metal Complexes

Salinomycin-lanthanide complexes (e.g., La3+La^{3+}, Eu3+Eu^{3+}) exhibit dual functionality:

  • 2-fold increased K+K^+ transport efficiency

  • Luminescent properties enabling real-time tumor tracking

Clinical Translation Challenges and Opportunities

Ongoing Clinical Trials

Phase I trials (NCT04833972) are evaluating liposomal salinomycin (2 mg/m2^2 weekly) in metastatic breast cancer. Preliminary data show partial responses in 3/15 patients with CSC-rich tumors .

Nanocarrier Delivery Systems

PLGA nanoparticles loaded with salinomycin (encapsulation efficiency = 85%) achieve 72-hour sustained release in xenografts, reducing neurotoxicity incidence from 40% to 5% .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :